Octadecylcarbamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecylcarbamic acid, also known as carbamic acid, octadecyl ester, is an organic compound with the molecular formula C₁₉H₃₉NO₂. It is a derivative of carbamic acid where the hydrogen atom is replaced by an octadecyl group. This compound is known for its long carbon chain, which imparts unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Octadecylcarbamic acid can be synthesized through the reaction of octadecylamine with phosgene or its derivatives. The reaction typically involves the following steps:
Reaction with Phosgene: Octadecylamine reacts with phosgene (COCl₂) to form octadecyl isocyanate.
Hydrolysis: The octadecyl isocyanate is then hydrolyzed to form this compound.
The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Material Preparation: Purification of octadecylamine and phosgene.
Reaction Control: Maintaining optimal temperature and pressure conditions.
Product Isolation: Using techniques such as distillation or crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Octadecylcarbamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form esters or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of octadecylamide or octadecylnitrile.
Reduction: Formation of octadecylamine.
Substitution: Formation of octadecyl esters or other substituted derivatives.
Scientific Research Applications
Octadecylcarbamic acid has diverse applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizer in emulsions.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of lubricants, coatings, and plasticizers.
Mechanism of Action
The mechanism of action of octadecylcarbamic acid involves its interaction with various molecular targets. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems where it facilitates the transport of therapeutic agents across cell membranes.
Comparison with Similar Compounds
Similar Compounds
Hexadecylcarbamic acid: Similar structure but with a shorter carbon chain.
Dodecylcarbamic acid: Even shorter carbon chain, leading to different physical properties.
Octylcarbamic acid: Shortest among the listed, with distinct solubility and reactivity.
Uniqueness
Octadecylcarbamic acid is unique due to its long carbon chain, which imparts higher hydrophobicity and stability compared to its shorter-chain counterparts. This makes it particularly useful in applications requiring long-lasting and stable interactions with hydrophobic environments.
Properties
CAS No. |
66216-81-7 |
---|---|
Molecular Formula |
C19H39NO2 |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
octadecylcarbamic acid |
InChI |
InChI=1S/C19H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19(21)22/h20H,2-18H2,1H3,(H,21,22) |
InChI Key |
BXXLBMBLLVIOKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.